Betaine phosphate

概要

説明

Betaine phosphate is a chemical compound that combines betaine, a naturally occurring compound found in many organisms, with phosphate Betaine is known for its role as an osmoprotectant and methyl group donor, while phosphate is a vital component in various biological processes

準備方法

Synthetic Routes and Reaction Conditions: Betaine phosphate can be synthesized through the reaction of betaine with phosphoric acid. The reaction typically occurs in an aqueous solution, where betaine is dissolved in water and then mixed with phosphoric acid. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. One common method involves the use of accelerated solvent extraction coupled with solid-phase extraction. This method allows for the efficient isolation and purification of betaine from natural sources, which can then be reacted with phosphoric acid to produce this compound .

化学反応の分析

Interaction with Calcium Phosphate

Betaine's functionality affects the precipitated calcium phosphate (CaP) phases during biomimetic precipitation in a physiological medium . The synthesis route also plays a role in the composition of the calcium phosphate phase .

Effects of Betaine Functionality and Synthesis Routes:

-

Series A: With the addition of calcium solution, the pH drops from 6.98 to 6.62 and continues to decrease gradually to 5.7. Simultaneously, log[Ca] decreases in two steps from −3.45 to −3.55 and to −3.76, after which it increases smoothly to −2.73 .

-

Series B: With the addition of the first portions of the P solution, the pH sharply increases by about 0.5 in the system without polymers and by almost two units in the system with PSB. The pH then gradually decreases until the addition of about 35 mL of the P solution, followed by a sharp decrease to about pH 6, where it remains relatively constant .

The starting pH influences the formation of calcium phosphate. High pH (8.9) results in the formation of amorphous calcium phosphate with a Ca/P ratio of 1.1–1.6 . Lower pH values (4.5 to 6.3) favor the formation of

pre-nucleation clusters, which are structural units of DCPD .

Interactions with Other Biomolecules

Betaine interacts with various biomolecules, influencing their behavior in solution .

-

Betaine is an osmoprotectant that helps proteins fold because it cannot act as a hydrogen-bond donor, leading to its exclusion from protein surfaces .

-

It is highly excluded from phosphates and carboxylate oxygens but interacts with aromatic carbons and cationic and amide nitrogens . Betaine is preferred over water by 1.3 to 1.7-fold as a solute for the latter atoms, facilitating its binding to synthesis and transport proteins .

-

Cation–π interactions in "aromatic boxes" bind betaine, which also plays a role in solvating folate due to its aromatic p-aminobenzoate and pterin rings . High concentrations of betaine can impede the binding of folate to dihydrofolate reductase .

Phase Equilibria and Drug Partitioning

Betaine's ability to form aqueous two-phase systems (ATPS) with PEGDME 250 or phosphate salts has been studied to understand its phase behavior .

-

The binodal curves for the ternary systems {betaine + PEGDME250 + H₂O}, {betaine + K₃PO₄ + H₂O}, and {betaine + K₂HPO₄ + H₂O} show the extent of the two-phase region .

-

The salting-out effect, more pronounced in salt-containing systems, governs the formation of the two-phase region. This is attributed to the hydration energy (ΔG hyd) of the anions involved. The highly negative ΔG hyd of

results in stronger salting-out effects . -

Increased temperatures expand the two-phase region. For the polymer-based system, this results from the disruption of hydrogen bonds between PEGDME250 and water, increasing the polymer's hydrophobicity. For salt-based systems, higher temperatures enhance the salting-out effect by altering ion-water interactions .

Tie-Line Data and Correlation

Experimental tie-lines were fitted to the Othmer-Tobias and Setschenow equations at 298.15 K. The Setschenow-type equation better reproduces the tie-line data for all three investigated systems .

Betaine Metabolism

Betaine, also known as trimethylglycine, is a natural product found in plants, animals, and microorganisms .

-

It is produced in the human body through enzymatic reactions in the liver's mitochondrial cells or ingested through diet .

-

Betaine acts as an osmolyte due to its dipolar structure and water solubility, demonstrating minimal interaction with enzyme functions and metabolic processes in cells .

-

The cytosolic methyltransferase enzyme, betaine-homocysteine S-methyltransferase, uses betaine as a methyl donor to remethylate homocysteine to form methionine and dimethylglycine, helping maintain cellular osmotic equilibrium .

-

Betaine is converted to dimethylglycine via the enzyme betaine-homocysteine methyltransferase (BHMT), forming methionine from homocysteine .

Betaine Intermediates Stereochemistry

Betaine intermediates, instead of 1,2-oxaphosphetanes, have been observed in reactions involving phosphonium ylides .

-

Erythro-syn- and *threo-syn-*betaines are more stable than their anti-forms .

-

*Erythro-syn-*betaines are the most thermodynamically stable stereoisomers in both lithium complexes and salt-free betaines .

-

Density functional theory (DFT) calculations support these findings, with estimated phosphorus-31 signals aligning with experimental values .

Solute-Solute and Solute-Solvent Interactions

Thermodynamic studies reveal the interactions between betaine and other solutes or solvents .

-

Experimental lines with equal water activity indicate negative deviation, suggesting an unfavorable interaction between betaine and polymers or salts (salting-out effect) .

-

The chemical reaction between betaine and

is more pronounced than with

, reducing solute activity .

These ATPSs have applications in protein extraction, as betaine can form ATPS with polyethylene glycol (PEG) and PEGDME 250 .

科学的研究の応用

Materials Science

Biomimetic Mineralization

Betaine phosphate has been utilized in the biomimetic precipitation of calcium phosphates, which are essential for dental materials. Research indicates that incorporating betaine functionality can enhance the control of calcium phosphate formation, leading to materials with improved antibiofouling properties. Studies have shown that these materials can be characterized by techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR), demonstrating their potential for use in biomedical applications .

Ferroelectric and Antiferroelectric Properties

this compound exhibits ferroelectric properties below 86 K and antiferroelectric behavior at higher temperatures. This characteristic makes it a candidate for applications in electronic devices, where materials with specific dielectric properties are crucial. Spectroscopic studies have further elucidated the phase transitions of this compound, providing insights into its potential uses in advanced material applications .

Nutritional Applications

Role in Animal Nutrition

In animal studies, this compound has been shown to improve growth performance and immune responses under stress conditions. For instance, dietary supplementation with this compound in goslings challenged with lipopolysaccharides (LPS) resulted in enhanced average daily feed intake and body weight. Additionally, it modulated inflammatory cytokine responses, suggesting its role as an anti-inflammatory agent that can improve intestinal health .

Safety and Dosage

The safety profile of this compound supports its use in dietary supplements for athletes and individuals engaged in intense physical activities. Regulatory assessments indicate that a maximum intake of 6 mg/kg body weight per day is safe, with studies demonstrating no adverse effects at higher doses for short durations . This positions this compound as a beneficial additive in sports nutrition products.

Biotechnology

Adaptation Mechanisms in Microalgae

this compound plays a crucial role in the adaptation of microalgae to nutrient deficiencies, particularly phosphate starvation. In species like Nannochloropsis oceanica, betaine lipids serve as substitutes for phospholipids during such deficiencies, supporting cellular functions and growth under suboptimal conditions. Genetic studies have identified key enzymes involved in the biosynthesis of these lipids, highlighting their importance in algal biotechnology .

Genetic Engineering Applications

Research into the genetic engineering of organisms to enhance this compound production has shown promise for improving stress tolerance in crops. By manipulating biosynthetic pathways, scientists aim to increase the accumulation of betaine phosphates, which could lead to more resilient plant varieties capable of thriving in challenging environments .

Summary Table of Applications

作用機序

Betaine phosphate exerts its effects primarily through its role as a methyl group donor. It donates a methyl group to homocysteine, converting it to methionine and dimethylglycine. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase. By reducing homocysteine levels, this compound helps prevent conditions associated with elevated homocysteine, such as cardiovascular diseases .

類似化合物との比較

Choline: A precursor to betaine, involved in similar metabolic pathways.

Dimethylglycine: A product of betaine metabolism, with similar methyl donor properties.

Uniqueness: Betaine phosphate is unique due to its combined properties of betaine and phosphate. This combination enhances its stability and solubility, making it more effective in certain applications compared to its individual components .

特性

CAS番号 |

58823-88-4 |

|---|---|

分子式 |

C5H14NO6P |

分子量 |

215.14 g/mol |

IUPAC名 |

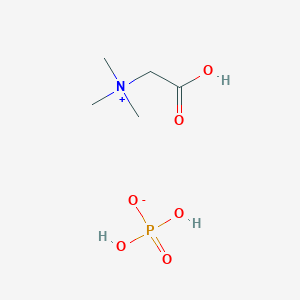

phosphoric acid;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C5H11NO2.H3O4P/c1-6(2,3)4-5(7)8;1-5(2,3)4/h4H2,1-3H3;(H3,1,2,3,4) |

InChIキー |

RDQMORJTLICVPR-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(=O)O.OP(=O)(O)[O-] |

正規SMILES |

C[N+](C)(C)CC(=O)[O-].OP(=O)(O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。